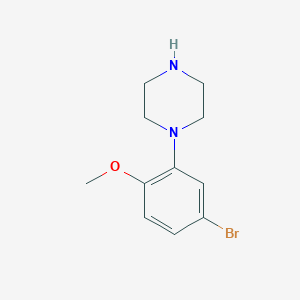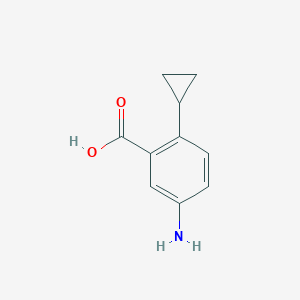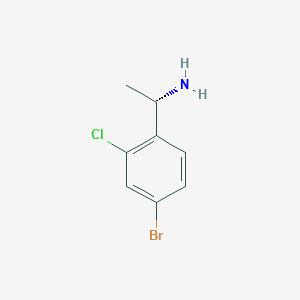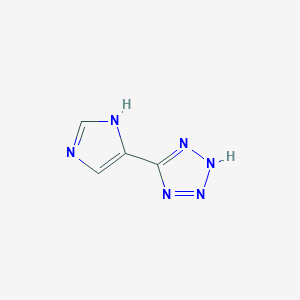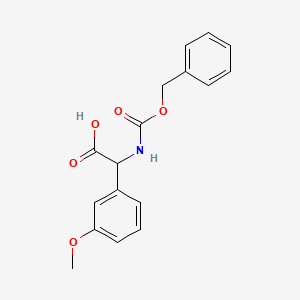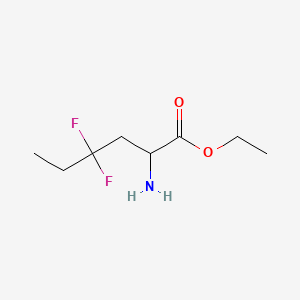![molecular formula C10H14N2O2 B13543003 N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide is a chemical compound with the following structural formula:
C9H12N2O2
. - It contains an acetamide group (CH₃CONH-) attached to a phenyl ring, which in turn bears an amino group (NH₂) and a hydroxyethyl group (HOCH₂CH₂-).
- The compound’s systematic name reflects its substituents: this compound .
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Análisis De Reacciones Químicas
- The compound can potentially undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but they might involve oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
- Major products could include derivatives of the parent compound, such as substituted phenylacetamides or hydroxylated analogs.
Aplicaciones Científicas De Investigación
Chemistry: N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide could serve as a building block for designing novel pharmaceuticals or materials.
Biology: It might be explored as a potential ligand for receptors or enzymes due to its unique structure.
Medicine: Research could focus on its pharmacological properties, potential therapeutic applications, or toxicity profiles.
Industry: The compound’s industrial applications remain speculative without further data.
Mecanismo De Acción
- The exact mechanism by which N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide exerts its effects is unknown.
- Molecular targets and pathways would require extensive investigation, including in vitro and in vivo studies.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may need to explore related structures to highlight its uniqueness.
Remember that while N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide shows promise, further research is essential to unlock its full potential.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14) |
Clave InChI |
OSWKNMWNZVZEKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




